1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a piperidine moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable piperidine derivative, such as 2-methylpiperidine, under appropriate conditions.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl group at the desired position.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities. It can serve as a lead compound for the synthesis of new drugs targeting various diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological systems. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies. It can be used as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The specific pathways involved depend on the biological system being studied. For example, the compound may inhibit enzyme activity by binding to the active site or may act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-[(1-methylpiperidin-2-yl)methyl]-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-indole-5-amine: This compound has an indole ring instead of a pyrazole ring.
1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-amine: This compound has a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole and piperidine moieties, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-9-5-3-4-6-15(9)8-10-7-11(12)14(2)13-10/h7,9H,3-6,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUBRMXALMACSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NN(C(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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